N-(2-Fluoroethyl)-3-methoxy-N-methylaniline
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Overview
Description
N-(2-Fluoroethyl)-3-methoxy-N-methylaniline is an organic compound that features a fluoroethyl group, a methoxy group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-3-methoxy-N-methylaniline typically involves the alkylation of 3-methoxy-N-methylaniline with 2-fluoroethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoroethyl)-3-methoxy-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2-Fluoroethyl)-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeling agent in positron emission tomography (PET) imaging.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Fluoroethyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoroethyl)aniline
- N-(2-Fluoroethyl)-3-methoxyaniline
- N-(2-Fluoroethyl)-N-methylaniline
Uniqueness
N-(2-Fluoroethyl)-3-methoxy-N-methylaniline is unique due to the presence of both the fluoroethyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
596820-75-6 |
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Molecular Formula |
C10H14FNO |
Molecular Weight |
183.22 g/mol |
IUPAC Name |
N-(2-fluoroethyl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H14FNO/c1-12(7-6-11)9-4-3-5-10(8-9)13-2/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
JAIBQWOJDWYHGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCF)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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